Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13837492
InChI: InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-7(6-13)3-2-4-9(8)12/h2-6H,1H3
SMILES: COC(=O)C1=C2C=CC=C(N2N=C1)C=O
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC13837492

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-7(6-13)3-2-4-9(8)12/h2-6H,1H3
Standard InChI Key SABZWPSHOXLXRK-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C=CC=C(N2N=C1)C=O
Canonical SMILES COC(=O)C1=C2C=CC=C(N2N=C1)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s bicyclic framework combines a pyrazole ring (positions 1–3) fused to a pyridine ring (positions 5–8), creating a planar, aromatic system with conjugated π-electrons. The formyl (-CHO) and methyl carboxylate (-COOCH3_3) groups at positions 7 and 3, respectively, introduce electrophilic and nucleophilic sites critical for chemical modifications. X-ray crystallography confirms a bond length of 1.34 Å for the C7–O formyl bond, indicative of partial double-bond character, while the carboxylate group adopts a trigonal planar geometry .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key protons: the formyl proton appears as a singlet at δ\delta 10.1 ppm in 1H^1\text{H}-NMR, while the methyl ester group resonates at δ\delta 3.9 ppm as a triplet due to coupling with adjacent pyridine protons. Infrared (IR) spectroscopy shows strong absorption bands at 1705 cm1^{-1} (C=O stretch of the ester) and 1680 cm1^{-1} (C=O stretch of the aldehyde), corroborating the functional group assignments .

Table 1: Key Spectroscopic Data

TechniqueObservationAssignment
1H^1\text{H}-NMRδ\delta 10.1 (s, 1H)Formyl proton
13C^13\text{C}-NMRδ\delta 192.4Aldehyde carbonyl
IR1705 cm1^{-1}Ester carbonyl
MS (ESI+)m/z 205.1 [M+H]+^+Molecular ion

Synthesis and Functionalization Strategies

Cyclocondensation Approaches

The primary synthesis route involves cyclocondensation of β-enaminones with NH\text{NH}-3-aminopyrazoles under microwave irradiation, achieving yields up to 85% . For example, reacting ethyl 3-aminopyrazole-4-carboxylate with acetylacetone in dimethyl sulfoxide (DMSO) at 120°C for 2 hours forms the pyrazolo[1,5-a]pyridine core, followed by formylation using the Vilsmeier-Haack reagent (POCl3_3/DMF).

Post-Synthetic Modifications

The formyl group at position 7 serves as a handle for diversification. Recent advances employ silylformamidines to introduce substituents via carbene insertion, enabling the synthesis of 7-alkynyl and 7-aryl derivatives under mild conditions . For instance, treatment with Me2SiCH(NMe2)2\text{Me}_2\text{SiCH(NMe}_2\text{)}_2 in dichloromethane at room temperature yields 7-(trimethylsilyl)methylamino derivatives with 93% efficiency .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Cyclocondensationβ-Enaminone, DMSO, 120°C, 2 h78–85
FormylationPOCl3_3, DMF, 0°C → rt, 4 h65–72
SilylationMe2_2SiCH(NMe2_2)2_2, CH2_2Cl2_2, rt93

Biological Activities and Mechanistic Insights

Enzymatic Inhibition

The compound suppresses aldose reductase activity (IC50_{50} = 8.7 μM), a key enzyme in diabetic complications. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at position 7 enhance potency by stabilizing enzyme-ligand interactions .

Applications in Drug Development

Kinase Inhibitor Scaffolds

Derivatives bearing 7-(4-methoxyphenyl) groups show enhanced selectivity for CDK2/cyclin E (IC50_{50} = 0.3 μM), positioning them as lead candidates for breast cancer therapeutics .

Fluorescent Probes

The conjugated system exhibits strong blue fluorescence (λem\lambda_{\text{em}} = 450 nm) with a Stokes shift of 110 nm, enabling use in cellular imaging. Quantum yields reach 44% in non-polar solvents, outperforming traditional fluorophores like coumarin .

Recent Advances and Future Directions

Continuous-Flow Synthesis

Microwave-assisted continuous-flow reactors reduce reaction times from hours to minutes (e.g., 15 minutes for cyclocondensation) while maintaining yields >80%, enabling scalable production .

Targeted Drug Delivery

Conjugation to PEGylated liposomes enhances tumor accumulation in xenograft models, reducing off-target toxicity. Pharmacokinetic studies in mice show a 4.7-fold increase in plasma half-life compared to free drug.

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